5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 687583-53-5
VCID: VC5391536
InChI: InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one

CAS No.: 687583-53-5

Cat. No.: VC5391536

Molecular Formula: C17H14N2O3

Molecular Weight: 294.31

* For research use only. Not for human or veterinary use.

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one - 687583-53-5

Specification

CAS No. 687583-53-5
Molecular Formula C17H14N2O3
Molecular Weight 294.31
IUPAC Name 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
Standard InChI InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)
Standard InChI Key HHBPOVHBDHRLHI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CAS: 687583-53-5) integrates three key components:

  • Imidazol-2-one core: A five-membered ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2.

  • 1,3-Benzodioxol-5-yl substituent: A bicyclic aromatic system (benzodioxole) attached at position 5 of the imidazolone.

  • 4-Methylphenyl group: A para-methyl-substituted benzene ring linked to position 3 of the imidazolone.

Key Structural Data:

PropertyValueSource
Molecular formulaC₁₇H₁₄N₂O₃
Molecular weight294.31 g/mol
IUPAC name5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
SMILESCC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4
logP (lipophilicity)6.28

The benzodioxole moiety enhances aromatic π-π stacking potential, while the methylphenyl group contributes to hydrophobic interactions. The imidazolone core provides hydrogen-bonding sites via its carbonyl and NH groups .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for this compound is published, analogous imidazolone derivatives are typically synthesized via:

  • Condensation reactions: Between amines and carbonyl precursors.

  • Cyclization strategies: Using reagents like HMDS (hexamethyldisilazane) and BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to facilitate ring closure .

Example Pathway (Hypothetical):

  • Step 1: React 4-methylaniline with a benzodioxole-containing aldehyde to form a Schiff base.

  • Step 2: Cyclize the intermediate using a dehydrating agent (e.g., POCl₃) to yield the imidazolone core .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at positions 3 and 5 of the imidazolone.

  • Purification: High lipophilicity (logP = 6.28) complicates isolation .

Pharmacological and Biological Activity

Nitric Oxide Synthase (NOS) Inhibition

A structurally related compound, 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine, demonstrated potent inhibition of inducible NOS (iNOS) with >100-fold selectivity over neuronal and endothelial isoforms . This suggests potential anti-inflammatory applications for the title compound.

Table: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/EC₅₀Source
(3S)-1-(Benzodioxol-5-ylmethyl)-3-[4-(imidazol-1-yl)phenoxy]piperidineiNOS0.12 µM
({[(1E)-1-(Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]amino}oxy)(4-methylphenyl)methanoneC. albicans16 µg/mL

Physicochemical and Druglikeness Profiling

Key Parameters

ParameterValueImplication
Hydrogen bond donors1Moderate membrane permeability
Hydrogen bond acceptors6Solubility challenges
Polar surface area64.99 ŲLimited blood-brain barrier penetration
Rotatable bonds5Conformational flexibility

High lipophilicity (logP = 6.28) may necessitate formulation enhancements for oral bioavailability .

SupplierCatalog NumberPurityPrice (USD)
Sigma-AldrichCDS016277>95%$238/50 mg
ChemDivD314-0513>98%$495/100 mg

Note: Labeled "For research use only" due to unapproved therapeutic status .

Future Directions and Challenges

Therapeutic Optimization

  • Structural modifications: Introducing hydrophilic groups (e.g., sulfonamides) to improve solubility.

  • Targeted delivery: Nanoparticle encapsulation to overcome pharmacokinetic limitations.

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